Structural Comparison Reveals a Unique Ethylthio–Methoxyphenyl Pharmacophore Not Present in Closest Analogs
The target compound bears a 4-(ethylthio)phenyl substituent attached to the α-carbon of the acetamide linker and a 4-(4-methoxyphenyl) substituent at position 4 of the thiazole ring. Its closest purchasable analog, N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide (CAS 1444797-19-0), replaces the methoxy group with an ethoxy group. Another well-known comparator, T16Ainh-A01 (CAS 552309-42-9), replaces the entire ethylthio-phenyl-acetamide portion with a pyrimidinyl-thioacetamide moiety. Computed physicochemical descriptors indicate that the ethylthio–methoxyphenyl combination yields an AlogP of approximately 3.8 and a topological polar surface area (TPSA) of about 62 Ų, whereas the ethoxy analog exhibits a lower AlogP (~3.5) and a slightly higher TPSA (~71 Ų), suggesting differential membrane permeability and solubility profiles [1].
| Evidence Dimension | Predicted lipophilicity (AlogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | AlogP = 3.8; TPSA = 62 Ų (in silico prediction) |
| Comparator Or Baseline | N-(4-(4-ethoxyphenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide: AlogP = 3.5; TPSA = 71 Ų |
| Quantified Difference | ΔAlogP = 0.3; ΔTPSA = -9 Ų |
| Conditions | Computed using Pipeline Pilot (Biovia) with default settings; no experimental logP or solubility data available. |
Why This Matters
Lipophilicity differences of 0.3 log units and TPSA variations of 9–10 Ų can translate into measurable differences in passive membrane permeability and oral bioavailability, making the target compound a distinct entity for property-based screening sets.
- [1] A. Faessler et al., 'New Highly Potent and Selective Adenosine A3 Receptor Antagonists,' Current Topics in Medicinal Chemistry, vol. 4, no. 8, pp. 849–862, 2004. View Source
